

# An In-depth Technical Guide to Hept-5-yn-1-amine

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## Compound of Interest

Compound Name: Hept-5-yn-1-amine

Cat. No.: B2721810

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Disclaimer: The chemical name "**Hept-5-yn-1-amine**" is ambiguous and does not correspond to a readily available chemical entity with a registered CAS number in major chemical databases. Based on IUPAC nomenclature, this name implies a seven-carbon chain with an amine group at position 1 and a triple bond between carbons 5 and 6. This guide has been developed based on this assumed structure. For comparative purposes, data for the structurally similar and commercially available compound, Hept-6-yn-1-amine, is also provided.

## Chemical Structure and Identifiers

The assumed chemical structure for **Hept-5-yn-1-amine** is presented below, alongside the structure of Hept-6-yn-1-amine.

Assumed Structure of **Hept-5-yn-1-amine**:

Structure of Hept-6-yn-1-amine:

A comprehensive list of identifiers for the assumed **Hept-5-yn-1-amine** and the known Hept-6-yn-1-amine are detailed in the tables below.

### Table 1: Identifiers for Assumed Hept-5-yn-1-amine

Identifier Type	Value
IUPAC Name	Hept-5-yn-1-amine
Molecular Formula	C <sub>7</sub> H <sub>13</sub> N
Molecular Weight	111.18 g/mol
Canonical SMILES	CCC#CCCCN
InChI	InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h4H,6-8H2,1-2,5H3
InChIKey	Predicted: Not available
CAS Number	Not assigned

**Table 2: Identifiers for Hept-6-yn-1-amine**

Identifier Type	Value	Citation
IUPAC Name	Hept-6-yn-1-amine	[1]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> N	[1]
Molecular Weight	111.18 g/mol	[1]
Canonical SMILES	C#CCCCCN	[1]
InChI	InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h1H,3-8H2	[1]
InChIKey	CTJWRSXGDBETPH-UHFFFAOYSA-N	[1]
CAS Number	14502-42-2	[1]

## Physicochemical Properties

The predicted physicochemical properties for the assumed **Hept-5-yn-1-amine** and the known properties for Hept-6-yn-1-amine are summarized below.

**Table 3: Predicted Physicochemical Properties of Hept-5-yn-1-amine**

Property	Value
XLogP3	1.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	4
Exact Mass	111.1048 g/mol
Topological Polar Surface Area	26.0 Å <sup>2</sup>
Heavy Atom Count	8

**Table 4: Physicochemical Properties of Hept-6-yn-1-amine**

Property	Value	Citation
XLogP3	1.1	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>
Rotatable Bond Count	5	<a href="#">[1]</a>
Exact Mass	111.104799419 g/mol	<a href="#">[1]</a>
Topological Polar Surface Area	26 Å <sup>2</sup>	<a href="#">[1]</a>
Heavy Atom Count	8	<a href="#">[1]</a>

## Hypothetical Experimental Protocol: Synthesis of Hept-5-yn-1-amine

As no specific literature is available for the synthesis of **Hept-5-yn-1-amine**, a plausible multi-step synthetic route is proposed below. This protocol is based on well-established organic chemistry transformations.

#### Overall Reaction Scheme:

- Alkylation of Propyne: Propyne is deprotonated with a strong base like sodium amide ( $\text{NaNH}_2$ ) to form a propynyl anion. This is followed by alkylation with 1,4-dibromobutane to introduce the butyl bromide chain.
- Gabriel Synthesis: The resulting 1-bromohept-2-yne is then reacted with potassium phthalimide.
- Hydrazinolysis: The phthalimide protecting group is removed by treatment with hydrazine ( $\text{N}_2\text{H}_4$ ) to yield the final product, **Hept-5-yn-1-amine**.

#### Step-by-Step Procedure:

##### Step 1: Synthesis of 1-bromohept-2-yne

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place sodium amide (1.1 eq.) in anhydrous liquid ammonia at  $-78\text{ }^\circ\text{C}$ .
- Bubble propyne gas (1.0 eq.) through the solution until the blue color disappears.
- Add 1,4-dibromobutane (1.2 eq.) dropwise via the dropping funnel over 30 minutes.
- Allow the reaction mixture to stir at  $-78\text{ }^\circ\text{C}$  for 2 hours and then slowly warm to room temperature overnight to allow the ammonia to evaporate.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by vacuum distillation to obtain 1-bromohept-2-yne.

#### Step 2: Synthesis of N-(Hept-5-yn-1-yl)phthalimide

- In a round-bottom flask, dissolve 1-bromohept-2-yne (1.0 eq.) in anhydrous dimethylformamide (DMF).
- Add potassium phthalimide (1.1 eq.) to the solution.
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- After cooling to room temperature, pour the reaction mixture into ice-water.
- Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(Hept-5-yn-1-yl)phthalimide.

#### Step 3: Synthesis of **Hept-5-yn-1-amine**

- Suspend N-(Hept-5-yn-1-yl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.
- Add hydrazine hydrate (2.0 eq.) to the suspension.
- Reflux the mixture for 4 hours.
- Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
- Filter off the phthalhydrazide precipitate.
- Basify the filtrate with a concentrated sodium hydroxide solution until a pH of >12 is reached.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **Hept-5-yn-1-amine**.

## Diagrams

### Synthetic Workflow for Hept-5-yn-1-amine

Caption: Proposed synthetic pathway for **Hept-5-yn-1-amine**.

## Role as a Linker in Drug Discovery

Caption: Potential application of **Hept-5-yn-1-amine** in drug development.

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## References

- 1. Hept-6-yn-1-amine | C<sub>7</sub>H<sub>13</sub>N | CID 14952373 - PubChem [pubchem.ncbi.nlm.nih.gov]
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